Technical Guide: Hexane-1,5-diamine Dihydrochloride (CAS 71976-70-0)
Technical Guide: Hexane-1,5-diamine Dihydrochloride (CAS 71976-70-0)
[1][2][3]
Executive Summary & Chemical Identity[4]
Hexane-1,5-diamine dihydrochloride (CAS 71976-70-0) is a specialized aliphatic diamine salt, distinct from its high-volume isomer, 1,6-hexanediamine (Hexamethylenediamine). Structurally, it features a primary amine at the terminal C1 position and a chiral primary amine at the C5 position. This branching introduces asymmetry and a stereocenter, fundamentally altering its physical properties, reactivity profile, and application scope compared to linear diamines.
This guide details the physicochemical properties, synthesis pathways, and critical applications of this compound, specifically for researchers in medicinal chemistry (Linkerology) and advanced polymer materials.
Chemical Identity Table[4]
| Property | Detail |
| CAS Number | 71976-70-0 |
| IUPAC Name | Hexane-1,5-diamine dihydrochloride |
| Synonyms | 1,5-Diaminohexane dihydrochloride; 1-Methylcadaverine 2HCl |
| Molecular Formula | C₆H₁₆N₂[1][2][3][4][5] · 2HCl |
| Molecular Weight | 189.13 g/mol (Salt); 116.21 g/mol (Free Base) |
| SMILES | CC(N)CCCCN.Cl.Cl |
| Chirality | Contains one stereocenter at C5. CAS 71976-70-0 typically refers to the racemate unless specified. |
Physicochemical Properties[1][3][5][7][8][9][10]
The dihydrochloride salt form significantly enhances the stability and handling characteristics of the volatile, oxidation-prone free base.
Physical Characteristics[1][8][9]
-
Appearance: White to off-white hygroscopic crystalline solid.
-
Solubility: Highly soluble in water (>500 g/L) and lower alcohols (Methanol, Ethanol). Insoluble in non-polar solvents (Hexane, Toluene, Ether).
-
Melting Point: Unlike the linear 1,6-isomer (MP ~248°C), the 1,5-isomer's asymmetry disrupts crystal lattice packing. Experimental values for the dihydrochloride typically range between 180°C – 210°C (decomposition often competes with melting).
-
Acidity (pKa): The compound exhibits two distinct pKa values due to the different electronic environments of the amines:
- (C1-NH₂): ~10.5 (Typical primary amine)
- (C5-NH₂): ~9.8 (Slightly lower due to steric branching and inductive effects of the methyl group).
Stability & Reactivity
-
Hygroscopicity: The salt is hygroscopic.[6] Storage under inert atmosphere (Argon/Nitrogen) with desiccant is mandatory to prevent hydrolysis or "caking."
-
Thermal Stability: Stable up to ~150°C. Above this, elimination reactions (deamination) may occur, releasing ammonium chloride.
Synthesis & Manufacturing Protocols
The synthesis of 1,5-hexanediamine is more complex than the linear 1,6-isomer because it requires the introduction of asymmetry. The most robust industrial and laboratory route involves the Reductive Amination of 5-Oxohexanenitrile .
Core Synthesis Logic (The "Keto-Nitrile" Route)
This pathway ensures the correct carbon backbone and nitrogen placement without requiring expensive chiral precursors (unless resolution is performed later).
-
Michael Addition: Methyl acetoacetate reacts with acrylonitrile to form a branched intermediate.
-
Decarboxylation: Hydrolysis and removal of the ester group yields 5-oxohexanenitrile.
-
Reductive Amination: Simultaneous reduction of the nitrile (to
) and the ketone (to ) using ammonia and hydrogen. -
Salt Formation: Precipitation with anhydrous HCl.
Step-by-Step Protocol
Step 1: Preparation of 5-Oxohexanenitrile
-
Reagents: Methyl acetoacetate (1.0 eq), Acrylonitrile (1.1 eq), Triton B (Catalyst), NaCl, DMSO/Water.
-
Procedure:
-
Mix methyl acetoacetate with catalytic Triton B at 0°C.
-
Add acrylonitrile dropwise (exothermic). Stir at RT for 3 hours.
-
Reflux the resulting intermediate with dilute NaCl/DMSO solution at 140°C to induce Krapcho decarboxylation/hydrolysis.
-
Yield: Distill 5-oxohexanenitrile (BP ~105°C at 15 mmHg).
-
Step 2: Reductive Amination to 1,5-Hexanediamine
-
Reagents: 5-Oxohexanenitrile, Liquid Ammonia (excess), Hydrogen gas (50-100 bar), Raney Nickel or Ruthenium on Alumina catalyst.
-
Procedure:
-
Load autoclave with 5-oxohexanenitrile and catalyst (5 wt%).
-
Pressurize with
(anhydrous) to ensure high amine concentration (suppresses secondary amine formation). -
Pressurize with
to 80 bar. Heat to 90-110°C. -
Reaction time: 4–6 hours until
uptake ceases. -
Filter catalyst and distill the free base (BP ~180°C at atm).
-
Step 3: Conversion to Dihydrochloride (CAS 71976-70-0) [7]
-
Reagents: 1,5-Hexanediamine (free base), HCl gas or 4M HCl in Dioxane.
-
Procedure:
-
Dissolve free base in anhydrous Ethanol or Methanol (0.5 M concentration).
-
Cool to 0°C. Bubble anhydrous HCl gas or add HCl/Dioxane dropwise with vigorous stirring.
-
A white precipitate forms immediately.[5]
-
Purification: Recrystallize from Ethanol/Water (95:5). Dry in a vacuum oven at 50°C over
.
-
Synthesis Workflow Diagram
Caption: Figure 1. Industrial synthesis pathway from acetoacetate precursors to the dihydrochloride salt via the keto-nitrile route.
Applications in Drug Development & Materials
Antibody-Drug Conjugates (ADCs)
In ADC chemistry, the linker dictates the stability of the drug in circulation and its release in the tumor cell.
-
Branched Linker Strategy: Unlike the linear 1,6-diamine, the 1,5-isomer possesses a methyl group alpha to one amine. This steric bulk:
-
Increases Solubility: Disrupts hydrophobic stacking of the linker-payload.
-
Modulates Proteolysis: Hinders enzyme access (e.g., Cathepsin B) slightly, allowing for fine-tuning of cleavage kinetics compared to unbranched linkers.
-
-
Usage: It serves as a spacer between the cytotoxic payload (e.g., auristatin/maytansinoid) and the attachment site (cysteine/lysine on antibody).
Specialty Polyamides (Transparent Nylons)
-
Crystallinity Disruption: Standard Nylon 6,6 (from 1,6-diamine) is highly crystalline and opaque. Substituting 1,5-hexanediamine introduces irregularity in the polymer backbone.
-
Result: The resulting polyamides are often amorphous and transparent , making them ideal for optical medical tubing, flow monitoring devices, and high-performance films where clarity is required alongside chemical resistance.
Analytical Validation (QC)
To ensure the integrity of CAS 71976-70-0, the following analytical parameters must be met:
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (D₂O) | Signals at |
| Purity | HPLC (HILIC Mode) | > 98.0% (Area normalization). |
| Chloride Content | Argentometric Titration | 37.0% ± 0.5% (Theoretical: 37.5%). |
| Water Content | Karl Fischer | < 1.0% (Material is hygroscopic; strict limit required). |
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Hexane-1,5-diamine dihydrochloride. Retrieved from
-
European Patent Office. (1993). Process for preparing pentane-1,5-diamine and hexane-1,5-diamine derivatives. Patent JPH05238991A. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 119031726: Hexane-1,5-diamine dihydrochloride. Retrieved from
-
ChemicalBook. (2025). Hexane-1,5-diamine dihydrochloride Properties and Synthesis. Retrieved from
-
Royal Society of Chemistry. (2012). Synthesis of Small Polyamines and Solution Behaviour. Green Chemistry Supplementary Info. Retrieved from
Sources
- 1. O670: Prep Notes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 2. JPH05238991A - Preparation of pentane-1,5-diamine - Google Patents [patents.google.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. sci.rmutp.ac.th [sci.rmutp.ac.th]
- 5. rsc.org [rsc.org]
- 6. greenchemindustries.com [greenchemindustries.com]
- 7. CAS#:2925099-84-7 | 1-(3-bromo-2-methyl-2H-indazol-7-yl)-1,3-diazinane-2,4-dione | Chemsrc [chemsrc.com]
